![molecular formula C13H14ClN3O B1422498 2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide CAS No. 1269151-14-5](/img/structure/B1422498.png)
2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 1152508-21-8 . It has a molecular weight of 249.7 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” can be represented by the InChI Code: 1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17) .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” are not available in the retrieved data, similar compounds have shown antimicrobial and antioxidant activity .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 249.7 .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, studied for their structure and antioxidant activity, show significant promise due to their unique supramolecular architectures and potential health benefits (Chkirate et al., 2019).
Hydrogen-Bonding Patterns in Substituted Acetamides
- The study of hydrogen-bonding patterns in various substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into molecular interactions and the formation of complex molecular structures (López et al., 2010).
Inhibition of Fatty Acid Synthesis in Green Algae
- Chloroacetamide derivatives have been investigated for their inhibitory effect on fatty acid synthesis in the green alga Scenedesmus acutus. This research has implications for understanding the mode of action of these compounds in biological systems (Weisshaar & Böger, 1989).
Synthesis and Anti-inflammatory Activity
- A study on the synthesis of novel acetamides and their anti-inflammatory activity highlights the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Comparative Metabolism in Human and Rat Liver Microsomes
- Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the differences in drug metabolism between species, which is crucial for drug development and safety evaluation (Coleman et al., 2000).
Acid-Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative
- Studies on the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative provide valuable data for understanding the chemical properties and reactivity of these compounds (Rouchaud et al., 2010).
Synthesis of Novel Pyrazole Derivatives
- The synthesis of new pyrazole derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety shows the versatility of these compounds in creating diverse chemical structures with potential pharmacological activities (Arafat et al., 2022).
Anticonvulsant Activity of Amide Derivatives
- Research into the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives demonstrates the potential for developing new therapeutic agents for seizure disorders (Aktürk et al., 2002).
Potential Antipsychotic Agents
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic properties, offering a new avenue for psychiatric medication development (Wise et al., 1987).
Safety And Hazards
Future Directions
While the future directions for this specific compound are not available in the retrieved data, similar compounds have shown potential as inhibitors for the novel SARS Cov-2 virus . This suggests that “2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide” and similar compounds could have more future in the discovery of potent drug candidates .
properties
IUPAC Name |
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-8-13(18)15-7-6-11-9-16-17(10-11)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLSYQVDZKAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



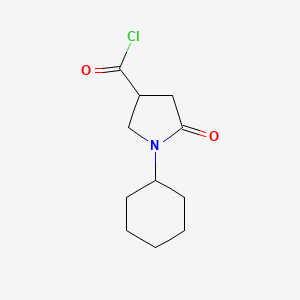
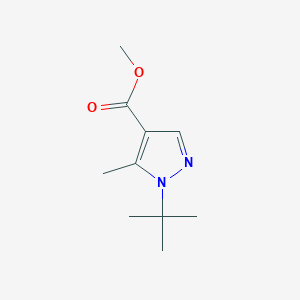
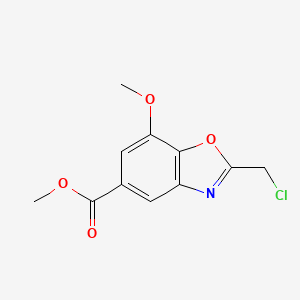
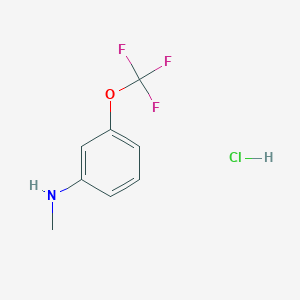
![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)
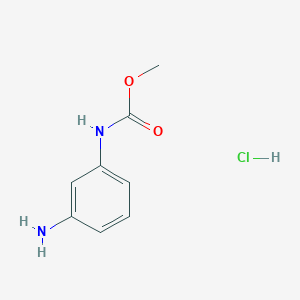
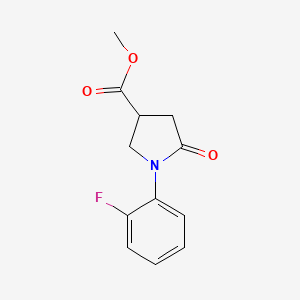
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
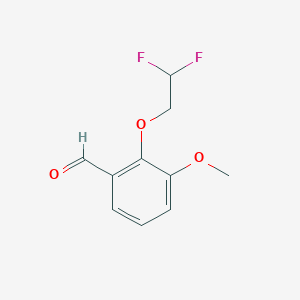
![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
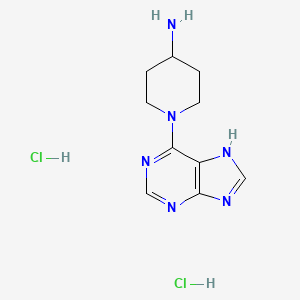
![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)